molecular formula C13H13FN2O B3165497 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-75-1

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

Cat. No.: B3165497
CAS No.: 899926-75-1
M. Wt: 232.25 g/mol
InChI Key: HYCTVWCVHAOSDW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Spiro compounds, characterized by their two rings sharing a single atom, offer a balance between conformational restriction and flexibility, making them attractive for drug discovery .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one stands out due to its unique combination of a spirocyclic core and a fluorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCTVWCVHAOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 2
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 3
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 4
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

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